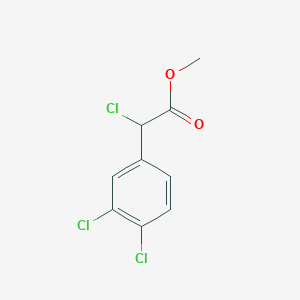

Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate

Description

Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate is an organochlorine ester characterized by a central acetate backbone substituted with a chlorine atom and a 3,4-dichlorophenyl group at the α-carbon. Its molecular formula is C₉H₇Cl₃O₂, with a molecular weight of 265.51 g/mol (calculated).

Properties

IUPAC Name |

methyl 2-chloro-2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAJZIHFRZPQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate typically involves the esterification of 2-chloro-2-(3,4-dichlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-2-(3,4-dichlorophenyl)acetic acid and methanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Hydrolysis: 2-chloro-2-(3,4-dichlorophenyl)acetic acid.

Oxidation: Oxidized derivatives such as carboxylic acids.

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate serves as a significant intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for electrophilic substitution reactions, making it a versatile building block in synthetic organic chemistry.

Case Study: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. By reacting this compound with amines under controlled conditions, researchers successfully produced a series of derivatives that exhibited promising cytotoxic activity against various cancer cell lines .

Agrochemical Applications

The compound is also utilized in the agrochemical industry as a herbicide. Its effectiveness against a range of weeds makes it valuable for agricultural practices.

Herbicidal Efficacy

Research indicates that formulations containing this compound provide significant control over specific weed species. Field trials have shown that its application reduces weed biomass by up to 80% compared to untreated controls .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is explored for its potential as a precursor in drug development.

Example: Antimicrobial Agents

A recent investigation highlighted the compound's role in synthesizing antimicrobial agents. By modifying its structure through various chemical reactions, researchers developed new compounds that demonstrated enhanced antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate involves its interaction with various molecular targets. The chloro and dichlorophenyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Substituent Variations at the α-Carbon

The α-carbon substituents significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

- Chlorine vs. Hydroxyl : The hydroxyl analog () exhibits lower molecular weight and higher polarity, favoring aqueous solubility. In contrast, the chlorine substituent in the target compound enhances lipophilicity, which may improve membrane permeability .

- However, its commercial discontinuation suggests challenges in synthesis or stability .

Positional Isomerism on the Aromatic Ring

Variations in the dichlorophenyl substitution pattern influence steric and electronic profiles:

Key Observations :

- 3,4-Dichloro vs. Ethyl esters generally exhibit higher logP values than methyl esters, favoring lipid-rich environments .

- Hydrazone Derivatives: Compounds like benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate () demonstrate expanded applications in metal coordination or as intermediates in heterocyclic synthesis .

Biological Activity

Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and agricultural sciences. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8Cl2O2

- Molecular Weight : 219.07 g/mol

- CAS Number : 6725-44-6

The presence of chlorine atoms in its structure enhances its reactivity and potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The chlorinated phenyl group enhances binding affinity to enzyme active sites.

- Signal Transduction : It may influence signaling pathways by interacting with receptors or other cellular proteins, potentially affecting cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Research has shown that derivatives of this compound possess significant antibacterial properties against Streptococcus pneumoniae, with MIC values reported as low as 8 μg/mL for certain derivatives containing the dichlorobenzene moiety .

Enzyme Inhibition Studies

The compound has been utilized in various enzyme inhibition studies, revealing its potential as a pharmacological agent:

- Enzymatic Assays : It has been shown to inhibit specific enzymes involved in bacterial metabolism, indicating its utility in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- Antibacterial Activity :

- Pharmacokinetics :

- Toxicological Assessments :

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate, and how can reaction conditions be optimized for yield?

A common approach involves esterification of chlorinated aromatic acids. For example, analogous compounds are synthesized by dissolving the acid precursor in methanol with concentrated sulfuric acid as a catalyst, followed by reflux and recrystallization . Optimization may include adjusting molar ratios, reaction time, and temperature. Monitoring via TLC or GC-MS can help identify intermediates and optimize yield.

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1695 cm⁻¹, C-Cl stretches ~700 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 7.5–7.8 ppm for 3,4-dichlorophenyl) and methyl ester groups (δ 3.7–4.2 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling chlorinated aromatic esters like this compound?

- Use fume hoods, nitrile gloves, and eye protection.

- Store in airtight containers away from oxidizers.

- Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

Contradictions in aromatic proton splitting may arise from steric effects or rotational isomerism. Use 2D NMR (COSY, NOESY) to assign signals and DFT calculations to model conformers . For example, ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-ylthio)acetate showed complex splitting resolved via coupling constant analysis .

Q. What strategies mitigate neurotoxicity risks in pharmacological studies of structurally related compounds?

While direct data on this compound is limited, analogs like 3,4-CTMP (a piperidine derivative) exhibit dopaminergic activity. Use in silico models (e.g., molecular docking) to predict binding to neurotransmitter transporters. Prioritize in vitro assays (e.g., SH-SY5Y cells) to assess cytotoxicity before animal studies .

Q. How can reaction byproducts during synthesis be identified and minimized?

Common byproducts include unreacted acid or halogenated side products. Employ HPLC with UV detection to monitor purity. For example, alkylation of thioquinazoline derivatives with ethyl chloroacetate yielded impurities detectable via reverse-phase chromatography . Adjust stoichiometry and use scavengers (e.g., molecular sieves) to suppress side reactions.

Q. What computational methods predict the environmental impact of this compound?

Use QSAR models to estimate biodegradability and toxicity. Related chlorinated esters (e.g., MCPA) show moderate persistence in soil. Assess hydrolysis rates under varying pH and simulate aquatic toxicity using ECOSAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.